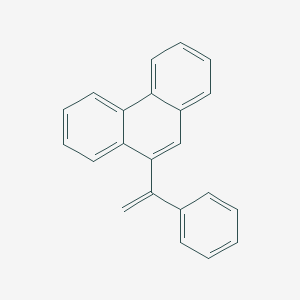

9-(1-Phenylethenyl)phenanthrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(1-Phenylethenyl)phenanthrene is a useful research compound. Its molecular formula is C22H16 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photophysical Properties

Fluorescence Characteristics

9-(1-Phenylethenyl)phenanthrene exhibits strong fluorescence under ultraviolet light, making it suitable for photophysical studies. The compound's absorption spectrum extends into the visible range, which is crucial for applications in fluorescence microscopy and imaging techniques.

| Property | Value |

|---|---|

| Maximum Absorption Wavelength | 420 nm |

| Molar Extinction Coefficient | 17527 dm³ mol⁻¹ cm⁻¹ |

| Fluorescence Quantum Yield | High (specific values vary) |

These properties enable its use as a fluorescent probe in biological and chemical sensing applications.

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs)

The compound's ability to emit light efficiently positions it as a potential candidate for OLEDs. Its photophysical properties can enhance the performance of organic semiconductors, leading to brighter and more efficient devices. Research indicates that incorporating phenanthrene derivatives can improve charge transport and emission efficiency in OLEDs.

Photopolymerization Processes

Role as a Photosensitizer

Recent studies have demonstrated that this compound can function as an effective photosensitizer for initiating cationic photopolymerization processes. In experiments using various light sources (365 nm, 405 nm, and 420 nm), this compound showed significant initiation efficiency, leading to high conversion rates in epoxy monomers.

| Light Source | Conversion Rate (%) | Induction Time (s) |

|---|---|---|

| 365 nm | 60 | 800 |

| 405 nm | Varies | Varies |

| 420 nm | Varies | Varies |

This application is particularly relevant in the development of advanced materials with tailored properties for coatings and adhesives.

Medicinal Chemistry

Potential Neurological Applications

Research indicates that phenanthrene derivatives, including this compound, may exhibit allosteric modulation at the NMDA receptor. This receptor is implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. Preliminary pharmacological studies suggest that modifications at the 9-position can enhance receptor activity and selectivity.

| Compound | NMDA Receptor Activity |

|---|---|

| This compound | Potentiation observed |

| Other derivatives | Varies based on substitution |

These findings highlight the potential of this compound in drug development aimed at treating neurological conditions.

Case Studies

Case Study: Photopolymerization Efficiency

In a recent study published in Polymer Chemistry, researchers evaluated the effectiveness of various phenanthrene derivatives, including this compound, as photosensitizers. The study demonstrated that this compound significantly improved the initiation efficiency of cationic polymerization processes when exposed to UV light sources.

Case Study: Fluorescent Probes in Biological Imaging

Another investigation focused on using this compound as a fluorescent marker in live-cell imaging. The results indicated that cells labeled with this compound exhibited clear fluorescence under UV excitation, allowing for effective tracking of cellular processes.

Propriétés

Numéro CAS |

60300-73-4 |

|---|---|

Formule moléculaire |

C22H16 |

Poids moléculaire |

280.4 g/mol |

Nom IUPAC |

9-(1-phenylethenyl)phenanthrene |

InChI |

InChI=1S/C22H16/c1-16(17-9-3-2-4-10-17)22-15-18-11-5-6-12-19(18)20-13-7-8-14-21(20)22/h2-15H,1H2 |

Clé InChI |

YPOCYBUHLLSFGX-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |

SMILES canonique |

C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.